
2-Cyanoethyl ethenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyanoethyl ethenesulfonate is an organic compound with the molecular formula C₅H₇NO₃S. It is known for its unique chemical properties and is used in various scientific and industrial applications. The compound is characterized by the presence of a cyano group (–CN) and an ethenesulfonate group (–SO₃CH=CH₂), which contribute to its reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Cyanoethyl ethenesulfonate can be synthesized through several methods. One common approach involves the reaction of cyanoacetic acid with ethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyanoethyl ethenesulfonate undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions with nucleophiles, such as amines and alcohols, to form substituted products.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the ethenesulfonate group is replaced by other functional groups.
Polymerization: The compound can be used as a monomer in polymerization reactions to form polymers with specific properties.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with this compound.
Catalysts: Acid or base catalysts are often employed to facilitate the reactions.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, the reaction with an amine may yield a cyanoethyl amine derivative, while the reaction with an alcohol may produce a cyanoethyl ether .
Wissenschaftliche Forschungsanwendungen
2-Cyanoethyl ethenesulfonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-cyanoethyl ethenesulfonate involves its reactivity with nucleophiles. The cyano group and ethenesulfonate group facilitate the formation of covalent bonds with various nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
2-Cyanoethyl trimethylsilane: This compound shares the cyanoethyl group but has different reactivity due to the presence of a trimethylsilane group.
2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite: Used in similar applications, particularly in nucleic acid synthesis.
Uniqueness: 2-Cyanoethyl ethenesulfonate is unique due to its combination of the cyano and ethenesulfonate groups, which provide distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
149235-72-3 |
|---|---|
Molekularformel |
C5H7NO3S |
Molekulargewicht |
161.18 g/mol |
IUPAC-Name |
2-cyanoethyl ethenesulfonate |
InChI |
InChI=1S/C5H7NO3S/c1-2-10(7,8)9-5-3-4-6/h2H,1,3,5H2 |
InChI-Schlüssel |
HNCAELJDFYHXKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CS(=O)(=O)OCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


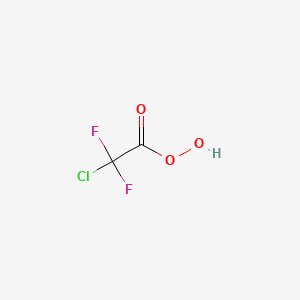

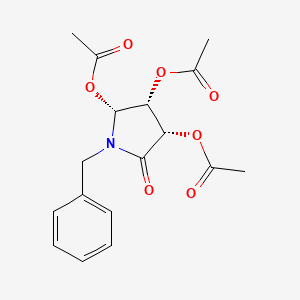

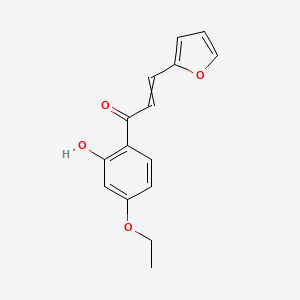

![2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine](/img/structure/B14261867.png)

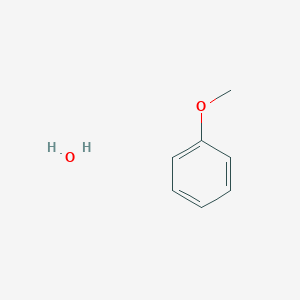
diphenyl-lambda~5~-phosphane](/img/structure/B14261882.png)

![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)
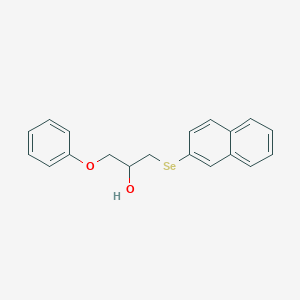
![3-[(Butan-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14261899.png)
